N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound with the molecular formula C16H14N4O2S
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in critical biological processes .
Mode of Action
Based on the structural similarity to other active compounds, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce a range of molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-pyridinemethanethiol with 5-chloromethyl-1,3,4-oxadiazole under basic conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various heterocyclic derivatives.
Scientific Research Applications
N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: This compound shares structural similarities and has been studied for its biological activities.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for scientific exploration.
Properties
IUPAC Name |
N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(12-6-2-1-3-7-12)18-10-14-19-20-16(22-14)23-11-13-8-4-5-9-17-13/h1-9H,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUKVQKCJWVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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